(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a chemical compound characterized by its unique structural configuration, which includes a piperidine ring substituted with a benzyloxy group and a carboxamide functional group. Its molecular formula is C13H19N3O, and it is recognized as an impurity of Avibactam, a novel β-lactamase inhibitor that employs a non-lactam structural scaffold to combat bacterial resistance to β-lactam antibiotics . The compound's stereochemistry is indicated by the (2S,5R) notation, highlighting its specific chiral centers that contribute to its biological activity.
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide exhibits significant biological activity primarily as a β-lactamase inhibitor. This activity is crucial in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria. By inhibiting β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics, this compound plays a role in enhancing antibiotic effectiveness .
The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves several key steps:
The primary application of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide lies in medicinal chemistry as an impurity in the production of Avibactam. Its role as a β-lactamase inhibitor makes it valuable in developing new antibiotics that can effectively target resistant bacterial strains. Additionally, its unique structure may provide insights into designing novel therapeutic agents .
Interaction studies involving (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide focus on its ability to bind to β-lactamase enzymes and inhibit their activity. These studies often utilize kinetic assays to measure the inhibition constants and evaluate how effectively the compound can restore the activity of various β-lactam antibiotics against resistant bacterial strains .
Several compounds share structural similarities with (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Avibactam | Non-lactam β-lactamase inhibitor | Designed specifically to combat resistant bacteria |
5-Aminopiperidine | Basic piperidine structure | Lacks the benzyloxy group; simpler structure |
1-(Benzyloxy)-4-(piperidin-1-yl)butan-1-one | Contains a benzyloxy group but different core | Different functional groups altering biological activity |
6-(Benzyloxy)-1-azabicyclo[3.3.0]octan-3-one | Similar bicyclic structure | Potentially different pharmacological properties |
These compounds highlight the unique structural aspects of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide while also demonstrating its specific applications in combating antibiotic resistance through β-lactamase inhibition .